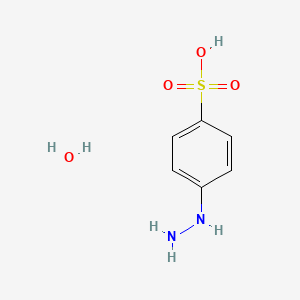

4-hydrazinylbenzenesulfonic Acid Hydrate

Description

Contextual Significance in Organic Chemistry and Related Disciplines

The significance of 4-hydrazinylbenzenesulfonic acid hydrate (B1144303) in organic chemistry stems primarily from its function as a reactive intermediate. thermofisher.comthermofisher.com Its hydrazine (B178648) and sulfonic acid moieties allow it to participate in a diverse range of chemical reactions, making it a key component in the synthesis of various organic compounds. innospk.com It is widely employed in the manufacturing of pharmaceuticals, agrochemicals, and dyes. innospk.comchemicalbook.com For instance, it is a crucial intermediate for the dye lemon yellow. chembk.com

Beyond its use in large-scale chemical production, it also serves as a reagent in analytical chemistry. chemicalbook.comguidechem.com Specifically, its hemihydrate form is utilized in analytical experiments for the determination of trace components in mixtures and functions as an aldehyde-ketone reagent. guidechem.comguidechem.com In the realm of water treatment, the compound acts as a reducing agent and an oxygen scavenger, helping to prevent corrosion in systems like boilers by removing dissolved oxygen. guidechem.com

Historical Perspectives in Synthetic Chemistry

The synthesis of 4-hydrazinylbenzenesulfonic acid historically involves the diazotization of p-aminobenzenesulfonic acid (sulfanilic acid). guidechem.com This established method treats p-aminobenzenesulfonic acid with sodium nitrite (B80452) in the presence of an acid, such as hydrochloric acid, at low temperatures (0-5°C) to form a diazonium salt. guidechem.com

This intermediate diazonium salt is then reduced. A common method involves adding the diazonium liquid to a solution containing sodium bisulfite and sodium hydroxide. guidechem.com The reaction conditions, such as temperature and pH, are carefully controlled to facilitate the reduction of the diazonium group to the hydrazine moiety, ultimately yielding 4-hydrazinylbenzenesulfonic acid. guidechem.comguidechem.com The crude product is then typically purified through recrystallization to obtain the final crystalline compound. guidechem.com

Role as a Precursor in Advanced Chemical Synthesis

4-Hydrazinylbenzenesulfonic acid hydrate serves as a fundamental building block in the synthesis of more complex molecules. innospk.com Its most prominent role as a precursor is in the production of 1-phenyl-3-methyl-5-pyrazolone (P.M.P.), a compound extensively used in the synthesis of various dyes, pharmaceuticals, and agrochemicals. innospk.com The reaction of 4-hydrazinylbenzenesulfonic acid under controlled conditions leads to the formation of the pyrazolone (B3327878) structure, highlighting its utility as a foundational reagent. innospk.com

Furthermore, its application extends to more specialized areas of research. The hemihydrate form has been used in the synthesis of inhibitors of coxsackievirus B3 replication. chemicalbook.comguidechem.com Research has also indicated that the molecular structure of 4-hydrazinylbenzenesulfonic acid may exhibit inhibitory effects on SHP-2 tyrosine phosphatase activity, suggesting its potential as a precursor for developing inhibitors of key target molecules in tumor cell signaling pathways. guidechem.com

Structure

3D Structure of Parent

Properties

CAS No. |

467450-48-2; 854689-07-9; 98-71-5 |

|---|---|

Molecular Formula |

C6H10N2O4S |

Molecular Weight |

206.22 |

IUPAC Name |

4-hydrazinylbenzenesulfonic acid;hydrate |

InChI |

InChI=1S/C6H8N2O3S.H2O/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4,8H,7H2,(H,9,10,11);1H2 |

InChI Key |

OSOMMFVBTYFMBI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)O.O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Hydrazinylbenzenesulfonic Acid

The traditional and most widely documented method for synthesizing 4-hydrazinylbenzenesulfonic acid relies on the diazotization of sulfanilic acid and its derivatives, followed by a reduction step. This route is a cornerstone of aromatic chemistry, providing a reliable pathway to this important chemical intermediate.

The initial step in the synthesis is the conversion of the amino group of a sulfanilic acid derivative into a diazonium salt. This is typically achieved by treating an acidic solution of the sulfanilic acid with a source of nitrous acid, most commonly sodium nitrite (B80452). The resulting diazonium salt is often unstable and is therefore generated in situ and immediately used in the subsequent reduction step.

Following the formation of the diazonium salt, a reducing agent is introduced to convert the diazonium group into a hydrazine (B178648) moiety. Bisulfite reagents, such as sodium bisulfite or sodium metabisulfite, are frequently employed for this purpose. researchgate.netnih.gov The diazonium salt solution is added to a solution of sodium bisulfite, often in the presence of a base like sodium hydroxide to maintain a specific pH range. google.com This reaction proceeds through the formation of an intermediate diazosulfonate, which is then reduced to the hydrazine sulfonic acid.

The efficiency of the synthesis of 4-hydrazinylbenzenesulfonic acid is highly dependent on the careful control of reaction parameters. Key variables that are often optimized include the reaction temperature, the molar ratios of the reactants, and the pH of the reaction mixture. For instance, one study found that optimized conditions included a specific volume of 5% sodium hydroxide solution and concentrated hydrochloric acid, along with a reduction reaction temperature of 100°C, leading to a yield of 68.8%. innospk.com Another established procedure reports a yield of approximately 50 grams from 51 grams of starting sulfanilic acid. researchgate.net The instability of the intermediate diazonium salt necessitates that the reaction be carried out quickly and at low temperatures to prevent decomposition and maximize the yield of the final product. guidechem.com

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| p-aminobenzenesulfonic acid (2.00 g) | Sodium nitrite, Hydrochloric acid, Sulfuric acid | 68.8% | innospk.com |

| Sulfanilic acid (51 g) | Sodium nitrite, Sulfuric acid, Sodium bisulfite, Hydrochloric acid, Zinc dust | ~50 g | researchgate.net |

Diazotization and Reduction of Sulfanilic Acid Derivatives

Contemporary Approaches in Scalable Synthesis

While the traditional batch synthesis methods are well-established, there is a growing interest in developing more efficient, safer, and scalable processes for the industrial production of 4-hydrazinylbenzenesulfonic acid and other aryl hydrazines. innospk.com Modern approaches focus on continuous flow technologies and the development of novel catalytic systems.

One contemporary approach involves the use of continuous flow reactors. A patented process describes the continuous flow synthesis of phenylhydrazine salts, including 4-hydrazinylbenzenesulfonic acid. google.com In this method, the diazotization and reduction steps are carried out sequentially in an integrated reactor. This approach avoids the accumulation of large quantities of the potentially explosive diazonium salt intermediate, thereby enhancing the safety of the process. The total reaction time in such a system can be significantly reduced to as little as 20 minutes. google.com

Furthermore, modern synthetic methodologies for the formation of aryl hydrazines, in general, are moving towards transition metal-catalyzed cross-coupling reactions. nih.gov Techniques such as copper-catalyzed and palladium-catalyzed C-N bond formation between an aryl halide and hydrazine or a protected hydrazine equivalent are being explored. researchgate.netresearchgate.netnih.gov While not yet widely reported specifically for the synthesis of 4-hydrazinylbenzenesulfonic acid, these methods offer potential advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions, which could be adapted for its large-scale production in the future.

Process Intensification and Green Chemistry Considerations

Process intensification in the synthesis of 4-hydrazinylbenzenesulfonic acid hydrate (B1144303) aims to reduce equipment size, increase safety, and improve energy efficiency. A key area of improvement is the move towards "one-pot" synthesis. guidechem.com Traditionally, the synthesis involves the diazotization of p-aminobenzenesulfonic acid to form a diazonium salt, which is then isolated before being reduced. guidechem.com This intermediate diazonium salt is known to be unstable and can decompose, sometimes explosively, especially at elevated temperatures. mpg.deguidechem.com

A significant process intensification is the development of a one-pot synthesis that avoids the isolation of the hazardous diazonium salt intermediate. guidechem.com In this improved process, the reduction reaction is conducted directly in the same vessel following diazotization. guidechem.com This approach not only enhances safety by minimizing the handling and accumulation of the unstable intermediate but also reduces reaction time and waste from separation and purification steps. mpg.deguidechem.com

From a green chemistry perspective, the choice of reagents and solvents is crucial. The conventional synthesis often employs reducing agents like zinc powder or sodium sulfite. guidechem.com While effective, these can lead to metal-containing waste streams that require treatment. Research into greener alternatives has identified L-ascorbic acid (Vitamin C) as a heavy-metal-free reducing agent for diazonium salts. researchgate.net This method is performed in an aqueous medium, further enhancing the green credentials of the synthesis by avoiding organic solvents. researchgate.net

Another innovative approach inspired by nature involves mimicking the nitrate reduction process found in plants to generate the diazotizing agent in situ. mpg.de This method avoids the use of nitrous acid or nitrite compounds, which are traditionally used to form the diazonium salt, and can be performed under milder conditions, reducing the need for strong acids and low temperatures. mpg.de

The principles of green chemistry also encourage the use of safer, reusable catalysts and solvents. mdpi.com For the synthesis of sulfonic acid derivatives, the use of Brønsted acidic ionic liquids as catalysts in aqueous media presents a milder and more environmentally friendly alternative to concentrated sulfuric acid. organic-chemistry.org

Table 1: Comparison of Traditional and Greener Synthesis Methods

| Feature | Traditional Synthesis | Process-Intensified & Green Synthesis |

| Process Steps | Multi-step with isolation of diazonium salt | One-pot synthesis |

| Safety | Risk of explosion due to unstable intermediate | Enhanced safety by avoiding isolation of intermediate |

| Reducing Agent | Zinc powder, sodium sulfite | L-ascorbic acid (metal-free) |

| Solvent | Often involves organic solvents | Aqueous media |

| Catalyst | Strong acids (e.g., concentrated sulfuric acid) | Milder catalysts (e.g., acidic ionic liquids) |

Development of Novel Catalytic Pathways for Production

The reduction of the diazonium salt intermediate is a critical step in the synthesis of 4-hydrazinylbenzenesulfonic acid hydrate. The development of novel catalytic pathways for this transformation is an active area of research, with a focus on moving away from stoichiometric metal-based reducing agents.

A promising development is the use of hydrazines themselves as a new class of low molecular-weight, organic catalysts for the reduction of diazonium salts. rsc.orgrsc.org This approach is metal-free and does not require photo-irradiation. rsc.orgrsc.org The proposed catalytic cycle involves the formation of a tetrazene intermediate from the reaction of the diazonium salt with the hydrazine catalyst. rsc.orgrsc.org This intermediate then generates an aryl radical and a diazenium radical cation, driven by the release of nitrogen gas. rsc.orgrsc.org The aryl radical can then be trapped by a suitable substrate, and the catalyst is regenerated, allowing for a catalytic cycle. rsc.orgrsc.org While this has been demonstrated for C-C bond formation, the principle of using a hydrazine to catalytically activate a diazonium salt is a novel concept that could be adapted for the synthesis of hydrazine derivatives. rsc.org

The use of sodium borohydride in aqueous dimethylsulfoxide has also been shown to be an effective reducing agent for diazonium salts, providing a new route for the deamination of aromatic amines. vt.edu While this particular application is for deamination, it demonstrates the potential of borohydride-based systems in diazonium salt chemistry.

Furthermore, research into the synthesis of sulfonamides and sulfonate esters has led to the development of direct coupling methods using reagents like triphenylphosphine ditriflate. nih.gov While not directly applicable to the synthesis of the hydrazine moiety, this highlights the broader trend of developing more direct and efficient catalytic methods for the formation of bonds involving sulfonic acid derivatives.

Table 2: Emerging Catalytic Strategies for Diazonium Salt Reduction

| Catalytic System | Description | Advantages |

| Hydrazine Organocatalysis | Uses a small amount of a hydrazine compound to catalytically reduce the diazonium salt. rsc.orgrsc.org | Metal-free, avoids the need for light, low molecular-weight catalyst. rsc.orgrsc.org |

| Ascorbic Acid | A green, metal-free reducing agent used in stoichiometric amounts. researchgate.net | Environmentally benign, operates in aqueous media. researchgate.net |

| Sodium Borohydride | A potent reducing agent capable of reducing diazonium salts. vt.edu | Provides an alternative to traditional metal-based reductants. vt.edu |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Addition Reactions of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile, readily attacking electrophilic carbon centers. This reactivity is the basis for its condensation reactions with carbonyl compounds.

The reaction of 4-hydrazinylbenzenesulfonic acid with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of hydrazones. These reactions are fundamental in organic synthesis for creating C=N double bonds. chemtube3d.com The general scheme involves the condensation of the hydrazine with a carbonyl compound, eliminating a molecule of water.

The resulting products, 4-(2-alkylidenehydrazinyl)benzenesulfonic acids or 4-(2-arylidenehydrazinyl)benzenesulfonic acids, are known as hydrazones. This transformation is widely used for the synthesis and characterization of carbonyl compounds. nih.gov

The formation of a hydrazone proceeds through a two-step mechanism under mildly acidic conditions.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the 4-hydrazinylbenzenesulfonic acid on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration. Proton transfer from the nitrogen to the oxygen atom creates a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a stable C=N double bond, yielding the final hydrazone product.

The reaction is pH-dependent. Acid catalysis facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it non-nucleophilic and inhibiting the reaction.

In reactions with unsymmetrical ketones, the nucleophilic addition of 4-hydrazinylbenzenesulfonic acid occurs at the single carbonyl carbon, leading to a single constitutional isomer.

However, the resulting C=N double bond in the hydrazone product can exhibit geometric isomerism (E/Z isomerism), similar to alkenes. The formation of these isomers depends on the steric and electronic properties of the substituents on both the nitrogen and the carbon atoms of the double bond. Generally, hydrazone formation can result in a mixture of E and Z geometric isomers. chemtube3d.com The interconversion between these isomers can sometimes be influenced by factors such as solvent polarity and temperature.

Formation of Hydrazones with Aldehydes and Ketones

Cyclization and Heterocycle Formation

The bifunctional nature of the hydrazine group in 4-hydrazinylbenzenesulfonic acid hydrate (B1144303) makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

4-Hydrazinylbenzenesulfonic acid can be utilized in the synthesis of substituted 1,2,4-triazine (B1199460) rings. These heterocycles are synthesized through condensation reactions with 1,2-dicarbonyl compounds or their equivalents. The general strategy involves the formation of an intermediate hydrazone, followed by an intramolecular cyclization and dehydration or elimination to form the aromatic triazine ring. organic-chemistry.org For instance, reaction with an α-keto acid or ester can lead to the formation of a 3-(4-sulfophenyl)-1,2,4-triazin-5-one derivative.

The synthesis of 1,2,4-triazines can also be achieved by reacting Schiff bases (derived from sulfanilic acid, a related compound) with hydrazine-derived compounds in a cyclization reaction. ekb.eg

The synthesis of certain heterocyclic systems from hydrazine precursors can involve cycloaddition pathways. Specifically, 1,2,4-triazines themselves can act as electron-deficient dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov While this is more a reaction of triazines, the synthesis pathway can be designed as a domino reaction that culminates in a Diels-Alder type cyclization.

In some synthetic routes to complex triazine structures, a precursor derived from an aryl hydrazine may undergo a reaction cascade that includes a cyclization step mechanistically related to a [4+2] cycloaddition. ekb.eg For example, a reaction might proceed through an initial condensation to form an acyclic intermediate which then undergoes an intramolecular cyclization. Mechanistic studies on related systems have shown that the formation of the heterocyclic ring can proceed through a stepwise addition/elimination/cyclization pathway, which competes with a formal Diels-Alder/retro-Diels-Alder sequence. escholarship.org

Synthesis of 1,2,4-Triazine Derivatives

Investigation of Substituted Schiff Base Intermediates

The reaction of 4-hydrazinylbenzenesulfonic acid with various aldehydes and ketones leads to the formation of hydrazones, which are a class of Schiff bases. This reaction is a nucleophilic addition of the hydrazine derivative to the carbonyl group, followed by the elimination of a water molecule. For instance, the reaction with benzaldehyde (B42025) yields 4-[(2Z)-2-benzylidenehydrazinyl] benzene (B151609) sulfonic acid. These Schiff base intermediates are crucial precursors for the synthesis of various heterocyclic compounds and dyes. The formation of these intermediates can be confirmed by spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration of the azomethine group.

Generation of Pyrazole (B372694) Derivatives and Related Heterocycles

While specific studies detailing the synthesis of pyrazole derivatives directly from 4-hydrazinylbenzenesulfonic acid hydrate are not extensively documented in the reviewed literature, the general synthesis of pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. Given the reactivity of the hydrazine moiety in 4-hydrazinylbenzenesulfonic acid, it is a viable precursor for pyrazole synthesis. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine nitrogen atoms react with the two carbonyl groups of the dicarbonyl compound to form the five-membered pyrazole ring. The sulfonic acid group would remain as a substituent on the phenyl ring, imparting specific solubility and electronic properties to the resulting pyrazole derivative.

Formation of Formazan (B1609692) Dyes and Their Chemical Properties

Formazan dyes can be synthesized from this compound. The process involves the initial formation of a Schiff base (hydrazone) by reacting the 4-hydrazinylbenzenesulfonic acid with an aromatic aldehyde, such as benzaldehyde, to form a compound like 4-[(2Z)-2-benzylidenehydrazinyl] benzene sulfonic acid. This hydrazone is then coupled with a diazonium salt, for example, the diazonium salt of 2-aminobenzoic acid. This coupling reaction results in the formation of the formazan dye, 2-((phenyl(2-(4-sulfophenyl)hydrazono)methyl)diazenyl)benzoic acid. bohrium.com

These formazan dyes are intensely colored compounds and their chemical properties are influenced by the substituents on the aromatic rings. The sulfonic acid group enhances the water solubility of these dyes. They can act as ligands and form stable complexes with various metal ions. bohrium.com A notable property of these dyes is their ability to be used in various applications, including as dyestuffs for materials like leather, where they have shown good fastness properties. bohrium.com

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes with Transition Metals

The formazan dyes derived from this compound are effective multidentate ligands for transition metal ions. The ligand, such as 2-((phenyl(2-(4-sulfophenyl)hydrazono)methyl)diazenyl)benzoic acid, can coordinate with metal ions through the nitrogen atoms of the formazan chain and the oxygen atom of the carboxylic group on the benzoic acid moiety. This allows for the formation of stable chelate rings. The sulfonic acid group, while enhancing solubility, is generally not directly involved in the coordination to the metal center. The coordination can lead to the formation of both 1:1 and 2:1 (ligand:metal) complexes. bohrium.com

Complexation with Copper(II) Ions

Copper(II) ions form stable complexes with formazan dyes derived from 4-hydrazinylbenzenesulfonic acid. For example, a copper(II) complex of 2-((phenyl(2-(4-sulfophenyl)hydrazono)methyl)diazenyl)benzoic acid has been synthesized and characterized. bohrium.com In these complexes, the copper(II) ion is typically coordinated by the nitrogen and oxygen donor atoms of the formazan ligand. Spectroscopic studies, including UV-Vis and FT-IR, are used to confirm the complex formation. These copper complexes often exhibit different colors compared to the free ligand, for instance, a blue color on leather. bohrium.com The formation of such complexes can enhance the properties of the dye, such as its fastness and antimicrobial activity. bohrium.com

A patent also describes the preparation of copper-complex formazan compounds from hydrazones of carboxy-phenylhydrazine-sulfonic acids. The process involves reacting the hydrazone with a diazonium salt in the presence of a copper salt to form the copper-formazan complex directly. google.com

Interactions with Chromium(III), Cobalt(III), Iron(II), and Nickel(III) Centers

Formazan dyes derived from 4-hydrazinylbenzenesulfonic acid also form complexes with other transition metals such as chromium(III), cobalt(III), iron(II), and nickel(II). The synthesis of these complexes is typically achieved by reacting the formazan ligand with the corresponding metal salts. bohrium.com The resulting metal complexes have been characterized by various techniques, including elemental analysis and spectroscopic methods. bohrium.com

The coordination of the metal ion to the formazan ligand leads to the formation of colored complexes, with the specific color depending on the metal ion. For instance, the chromium complex may appear red, the iron complex brown, the cobalt complex green, and the nickel complex black when applied to leather. bohrium.com These metal complexes have been shown to possess enhanced properties, including improved light, wash, and perspiration fastness, making them suitable for use as dyes. bohrium.com Furthermore, some of these metal complexes have demonstrated significant antibacterial properties. bohrium.com

Below is a data table summarizing the colors of the metal complexes on leather as reported in the literature. bohrium.com

| Metal Ion | Color of the Complex on Leather |

| Chromium(III) | Red |

| Iron(II) | Brown |

| Cobalt(III) | Green |

| Copper(II) | Blue |

| Nickel(II) | Black |

Formation of Suprastructural Coordination Polymers

This compound is a versatile ligand in the construction of coordination polymers due to its multiple coordination sites: the hydrazinyl group and the sulfonic acid group. These groups can bridge metal centers to form extended networks. The self-assembly process is typically conducted under solvothermal conditions, where metal ions and the ligand organize into crystalline structures.

The formation of these polymers is driven by the coordination between the metal ions and the nitrogen atoms of the hydrazinyl group, as well as the oxygen atoms of the sulfonate group. This interaction leads to the creation of infinite one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. The resulting architecture is further stabilized by non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in assembling the individual polymer chains or layers into a stable supramolecular structure. unb.calibretexts.org

For instance, a one-dimensional chain structure can be formed where metal ions are bridged by the sulfonate groups. These individual chains can then be linked into a 3D network through extensive hydrogen bonding interactions involving coordinated water molecules and the organic ligand itself. unb.ca The specific dimensionality and topology of the resulting coordination polymer are influenced by several factors, including the choice of the metal ion, the reaction solvent, temperature, and the presence of any auxiliary ligands.

| Metal Ion | Ligand | Dimensionality | Key Structural Features | Reference |

|---|---|---|---|---|

| Ca(II) | 2-[(E)-(2-Furoylhydrazono)methyl]benzenesulfonate | 1D Chain -> 3D Network | Bridging SO₃⁻ groups form 1D chains; hydrogen bonds and π-π interactions create a 3D network. | unb.ca |

| Zn(II) | 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Phenylacetic acid | 1D Chain -> 3D Framework | Bridging ligands create 1D Z-shaped chains; π-π interactions and hydrogen bonding form a 3D framework. | nih.gov |

| Mg(II) | 4-Hydroxybenzoic acid | 2D Grid | Forms a 2D square grid network with channels occupied by solvent molecules. | organic-chemistry.org |

Spectroscopic Signatures of Metal-Ligand Interactions

The interaction between 4-hydrazinylbenzenesulfonic acid and metal ions can be effectively monitored using various spectroscopic techniques, which provide insight into the coordination environment and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups involved in coordination. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. For instance, the stretching vibration of the N-H bonds in the hydrazinyl group and the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group are particularly sensitive to coordination with a metal ion. A shift in these bands to lower or higher wavenumbers in the complex's spectrum compared to the free ligand confirms the participation of these groups in the bonding. frontiersin.org The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can often be attributed to the formation of M-N (metal-nitrogen) and M-O (metal-oxygen) bonds. frontiersin.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon coordination. The chemical shifts of protons and carbons near the coordination sites are affected by the electronic changes that occur upon binding to a metal. For example, the signals for the protons of the aromatic ring and the N-H protons of the hydrazinyl group in the ¹H NMR spectrum will typically shift upon complexation. frontiersin.orgresearchgate.net The magnitude and direction of these shifts can provide clues about the geometry of the complex.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal center. nih.gov The spectra of the complexes typically show bands that are different from those of the free ligand. These bands can be assigned to π→π* and n→π* transitions within the ligand, as well as d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. nih.gov The position and intensity of these absorption bands are characteristic of the specific metal ion and its coordination environment. libretexts.orgnih.gov

| Spectroscopic Technique | Observed Change | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) | Shift in N-H and S=O stretching frequencies. Appearance of new bands in the 400-600 cm⁻¹ region. | Coordination of hydrazinyl and sulfonate groups. Formation of M-N and M-O bonds. | frontiersin.org |

| ¹H NMR | Shifts in the signals of aromatic and N-H protons. | Alteration of the electronic environment upon metal binding. | frontiersin.orgresearchgate.net |

| UV-Visible | Appearance of new absorption bands (d-d transitions, LMCT). Shift in ligand-centered π→π* and n→π* transitions. | Indicates coordination and provides information on the electronic structure and geometry of the complex. | nih.gov |

Azo Coupling Reactions and Derivatives

4-Hydrazinylbenzenesulfonic acid is a key precursor in the synthesis of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). These compounds are widely used as dyes and pigments due to their extended conjugated systems that absorb light in the visible region. wikipedia.orgglobalresearchonline.net

The synthesis is a two-step process:

Diazotization: The primary aromatic amine group, which can be formed from the hydrazinyl group, is converted into a diazonium salt. This is typically achieved by reacting the 4-hydrazinylbenzenesulfonic acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.org The resulting aryldiazonium salt is a highly reactive electrophile. wikipedia.org

Azo Coupling: The diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. wikipedia.orgglobalresearchonline.net The diazonium ion attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction to form the stable azo compound. wikipedia.org The position of the coupling on the aromatic ring (ortho or para) is directed by the activating group. wikipedia.org

By varying the diazonium salt and the coupling component, a vast array of azo dyes with different colors and properties can be synthesized. nih.gov For example, coupling the diazonium salt of sulfanilic acid (a related compound) with aromatic compounds like 2-naphthol (B1666908) or salicylic (B10762653) acid produces well-known dyes. unb.ca The sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, which is an important property for dyeing applications in aqueous media.

| Role | Example Compound | Function | Reference |

|---|---|---|---|

| Diazo Component (Precursor) | 4-Hydrazinylbenzenesulfonic Acid | Source of the aryldiazonium cation after diazotization. | guidechem.com |

| Diazotizing Agent | Nitrous Acid (from NaNO₂ + HCl) | Converts the primary aromatic amine to a diazonium salt. | organic-chemistry.org |

| Coupling Component | Phenols, Naphthols, Aromatic Amines | Electron-rich nucleophile that undergoes electrophilic substitution with the diazonium salt. | wikipedia.org |

Spectroscopic and Structural Elucidation of Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are pivotal for the unambiguous confirmation of the chemical structures of 4-hydrazinylbenzenesulfonic acid derivatives, such as the Schiff bases and hydrazones formed via condensation reactions with various aldehydes and ketones. Each technique probes different aspects of the molecule's properties, and together they provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the analysis of a typical hydrazone derivative of 4-hydrazinylbenzenesulfonic acid, the spectrum reveals several key signals. The protons on the substituted benzenesulfonic acid ring typically appear as a set of doublets in the aromatic region, a characteristic pattern for para-substituted benzene (B151609) rings. A crucial diagnostic signal is the singlet corresponding to the azomethine proton (-N=CH-), which confirms the formation of the hydrazone linkage. nih.gov Its chemical shift can vary depending on the electronic nature of the substituent on the aldehyde or ketone precursor. nih.gov The N-H proton of the hydrazone moiety also gives a distinct singlet, which is often exchangeable with D₂O.

Table 1: Illustrative ¹H NMR Data for a Hydrazone Derivative of 4-hydrazinylbenzenesulfonic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.50 | Singlet | 1H | -SO₃H |

| 9.98 | Singlet | 1H | -NH -N=CH- |

| 8.15 | Singlet | 1H | -N=CH -Ar |

| 7.85 | Doublet | 2H | Aromatic Protons (ortho to -SO₃H) |

| 7.70 | Doublet | 2H | Aromatic Protons (ortho to hydrazinyl) |

| 7.50 - 7.30 | Multiplet | 5H | Protons of the second aromatic ring (Ar) |

Note: Data are hypothetical and presented for illustrative purposes in DMSO-d₆.

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of a 4-hydrazinylbenzenesulfonic acid derivative will show distinct signals for each unique carbon atom. The azomethine carbon (-N=C H-) signal is particularly diagnostic, typically appearing in the 140-160 ppm range. researchgate.net The carbons of the para-substituted sulfonic acid ring can be identified based on their chemical shifts and substitution patterns.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures. COSY helps to establish proton-proton coupling networks, confirming which protons are adjacent to one another, while HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. arcjournals.org The IR spectrum of a hydrazone derivative of 4-hydrazinylbenzenesulfonic acid displays several characteristic absorption bands that confirm its structure. The presence of a band in the 3200-3400 cm⁻¹ region is typically assigned to the N-H stretching vibration. edu.krd A key indicator of hydrazone formation is the appearance of a C=N stretching vibration, usually found in the 1590-1650 cm⁻¹ range. edu.krd Furthermore, the strong and characteristic absorption bands associated with the sulfonic acid group (S=O stretches) are observed around 1170 cm⁻¹ and 1030 cm⁻¹. arcjournals.org

Table 2: Key IR Absorption Frequencies for a Hydrazone Derivative

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3350 - 3200 | Medium | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1590 | Medium | C=N Stretch (Azomethine) |

| 1580 - 1450 | Strong | Aromatic C=C Bending |

| 1180 - 1160 | Strong | Asymmetric S=O Stretch (SO₃H) |

| 1040 - 1020 | Strong | Symmetric S=O Stretch (SO₃H) |

| 690 - 670 | Strong | S-O Stretch |

Note: Frequencies are illustrative and can vary based on the specific derivative and sampling method.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems within a molecule. docbrown.info Derivatives of 4-hydrazinylbenzenesulfonic acid, particularly hydrazones and azo dyes, contain extensive chromophores involving π → π* and n → π* electronic transitions. academie-sciences.fr The spectrum of a typical hydrazone derivative in a solvent like ethanol (B145695) or DMSO might show two main absorption bands. One band, at a shorter wavelength (e.g., 250-300 nm), can be attributed to the π → π* transitions within the aromatic rings. A second, longer-wavelength band (e.g., 350-420 nm) is characteristic of the extended conjugation of the hydrazone moiety (-C₆H₄-NH-N=CH-Ar) and is assigned to another π → π* transition. researchgate.net The exact position of the maximum absorption (λmax) is sensitive to the nature of the substituents on the aromatic rings and the polarity of the solvent. academie-sciences.fr

Table 3: Typical UV-Vis Absorption Data for a Hydrazone Derivative

| λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent | Assignment of Electronic Transition |

| 285 | 18,000 | Ethanol | π → π* (Benzenoid) |

| 375 | 25,000 | Ethanol | π → π* (Extended Conjugation) |

Note: Data are hypothetical and for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Table 4: Illustrative Mass Spectrometry Data for a Hydrazone Derivative

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment of Ion Fragment |

| 403.1 | 100% | [M+H]⁺ (Protonated Molecular Ion) |

| 323.0 | 45% | [M - SO₃H]⁺ (Loss of sulfonic acid group) |

| 187.1 | 60% | [C₆H₇N₂O₃S]⁺ (Fragment from N-N bond cleavage) |

| 155.0 | 75% | [C₆H₄SO₃H]⁺ (Sulfophenyl cation) |

Note: Data are hypothetical for a derivative with a specific aldehyde, presented for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of a Schiff base formed from sulfanilic acid and dimethylformamide was determined to contain one 4-dimethylaminomethyleneaminobenzenesulfonic acid molecule, existing as a zwitterion, and one water molecule in its asymmetric unit. nih.govsci-hub.se The analysis of another Schiff base derivative, (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine), showed that it crystallizes in the monoclinic P 21/c space group. ijpsi.org Similarly, a copper (II) complex involving a Schiff base ligand derived from s-triazine crystallized in the triclinic crystal system with a P-1 space group. mdpi.com These studies use crystallographic data to build a three-dimensional understanding of the molecular network, which is often stabilized by various intermolecular interactions like hydrogen bonds. nih.govijpsi.org

Below is a table summarizing crystallographic data for representative derivatives:

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine) | Monoclinic | P 21/c | a = 8.7095(5) Å, b = 13.3084(7) Å, c = 8.1167(5) Å | ijpsi.org |

| [Cu(DMAT)(H₂O)(NO₃)]NO₃·C₂H₅OH | Triclinic | P-1 | Not specified in abstract | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | mdpi.com |

| A Schiff base from sulfanilic acid and dimethylformamide | Not specified | Not specified | Not specified in abstract | nih.govsci-hub.se |

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those employing quantum computational methods, are invaluable for complementing experimental data. They allow for the investigation of molecular properties that can be difficult to measure directly and provide a deeper understanding of electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and electronic structure of molecules. nih.gov The process involves optimizing the molecular geometry to find its lowest energy conformation. researchgate.netresearchgate.net A common approach for derivatives of sulfonic acids involves using the B3LYP functional combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p). researchgate.netnih.govnih.govnih.gov These calculations provide optimized structural parameters, such as bond lengths and angles, which are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.com For example, DFT calculations on sulfanilic acid have been used to obtain an optimized structure upon which further computations of its properties are based. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and stability of a molecule. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov

A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govnih.gov For a series of 4-hydrazinobenzoic acid derivatives, the calculated energy gaps were found to be in the range of 2.816–4.925 eV in the gas phase. nih.gov In another study on a different derivative, the calculated energy values for the HOMO and LUMO orbitals were -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance. For instance, in some 4-hydrazinobenzoic acid derivatives, the HOMO density is mainly located on the Ar–NH and NH–CS–NH–NH− moieties. nih.gov

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-hydrazinobenzoic acid derivatives (gas phase) | Not specified | Not specified | 2.816 - 4.925 | nih.gov |

| Zwitterionic sulfanilic acid | Not specified | Not specified | 4.23 - 4.29 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map uses a color scale to indicate different electrostatic potential regions. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net For sulfonyl hydrazone and related derivatives, MEP analysis reveals that negative potential sites are concentrated around electronegative atoms like oxygen and nitrogen, whereas positive potential sites are located around hydrogen atoms. nih.govresearchgate.net This analysis is instrumental in predicting intermolecular interaction sites and understanding the chemical reactivity of the molecule.

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental results to validate molecular structures. researchgate.net Theoretical calculations can provide vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com For sulfanilic acid and its derivatives, studies have shown that calculated spectroscopic data often correlate well with experimental spectra. researchgate.net For example, computed vibrational modes for C-N stretching in a sulfonamide compound were found at 1449 and 1479 cm⁻¹, corroborating the experimental observation of bands at 1458 and 1478 cm⁻¹. mdpi.com However, it is noted that some discrepancies can occur, particularly for protons involved in hydrogen bonding or those influenced by solvent effects, such as N-H protons. mdpi.com

Applications in Chemical Science and Technology

Role as a Key Intermediate in Organic Synthesis

4-Hydrazinylbenzenesulfonic acid hydrate (B1144303) is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. chemicalbook.comcenmed.comfishersci.nl Its utility stems from the presence of two reactive functional groups: the hydrazine (B178648) group (-NHNH₂) and the sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring. These groups allow it to participate in various chemical reactions, making it a valuable building block for more complex structures in several industrial applications, including the manufacturing of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comcenmed.comfishersci.nlfishersci.ca

A significant industrial application of 4-hydrazinylbenzenesulfonic acid is its role as a primary precursor in the synthesis of azo dyes. journal-editor.org These dyes are characterized by the presence of an azo group (-N=N-) which links two hydrocarbon groups, forming a conjugated system that imparts color. journal-editor.org

One of the most prominent examples is the synthesis of Tartrazine, a widely used synthetic yellow food dye also known as FD&C Yellow No. 5. journal-editor.orgfao.org The manufacturing process for Tartrazine can involve condensing 4-hydrazinylbenzenesulfonic acid (also called phenylhydrazine-p-sulfonic acid) with derivatives of oxalacetic acid or dioxosuccinic acid. fao.orgfao.org Another common synthesis route involves the coupling of diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid, a compound for which 4-hydrazinylbenzenesulfonic acid is a key precursor. journal-editor.orgfao.org

Table 1: Role in Dye Synthesis

| Dye Name | Common Designation | Role of 4-Hydrazinylbenzenesulfonic Acid |

|---|

In the field of agricultural science, 4-hydrazinylbenzenesulfonic acid serves as an intermediate for the production of various agrochemicals. chemicalbook.comcenmed.comfishersci.nl While specific commercial products are not always detailed in publicly available literature, its chemical structure is incorporated into more complex molecules designed for crop protection and management. The hydrazine moiety is a key component in the synthesis of certain classes of pesticides and herbicides. Its role as a versatile organic intermediate allows for the creation of diverse molecular frameworks necessary for developing new active ingredients in the agrochemical industry. chemicalbook.comfishersci.nlfishersci.ca

The unique structure of 4-hydrazinylbenzenesulfonic acid makes it a valuable starting material for the synthesis of molecules with potential therapeutic applications. chemicalbook.comguidechem.com Hydrazones, a class of compounds readily formed from the reaction of hydrazines with aldehydes and ketones, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Research has specifically highlighted its use in the following areas:

Antiviral Agents: The hemihydrate form has been utilized in the synthesis of inhibitors designed to block the replication of Coxsackievirus B3, a virus associated with various human diseases. chemicalbook.comguidechem.com

Anticancer Research: The molecular structure of 4-hydrazinylbenzenesulfonic acid has been investigated for its potential to inhibit the SHP-2 tyrosine phosphatase, an enzyme that is a key target in tumor cell signaling pathways. guidechem.com Identifying its specific inhibitory effects could provide a theoretical basis for developing new anti-tumor medications. guidechem.com

Table 2: Applications in Synthesizing Biologically Active Molecules

| Target/Application Area | Role of 4-Hydrazinylbenzenesulfonic Acid | Research Finding |

|---|---|---|

| Antiviral Agents | Precursor for synthesis | Used to create inhibitors of Coxsackievirus B3 replication. chemicalbook.comguidechem.com |

Analytical Chemistry Methodologies

In analytical chemistry, 4-hydrazinylbenzenesulfonic acid hydrate is employed as a derivatization reagent, particularly for the analysis of trace amounts of carbonyl compounds (aldehydes and ketones). chemicalbook.comguidechem.com Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for separation and detection. researchgate.net This is especially useful for compounds that lack a strong chromophore (a part of a molecule that absorbs light), making them difficult to detect with UV-Visible spectrophotometry. sdiarticle4.com

The hydrazine group of the molecule readily reacts with the carbonyl group of an aldehyde or ketone in a condensation reaction. This reaction eliminates a water molecule and forms a stable hydrazone derivative. nih.govresearchgate.netresearchgate.net The resulting hydrazone contains the aromatic ring and sulfonic acid group from the original reagent, which significantly enhances its detectability.

The hydrazone derivatives formed from the reaction with 4-hydrazinylbenzenesulfonic acid are well-suited for analysis by High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector. researchgate.net

The process works as follows:

Reaction: The sample containing trace aldehydes or ketones is mixed with 4-hydrazinylbenzenesulfonic acid. The hydrazine group selectively reacts with the carbonyl compounds to form the corresponding hydrazones. nih.govresearchgate.net

Enhanced Detection: The newly formed hydrazone derivative incorporates the benzene ring from the reagent, which acts as a strong chromophore. This allows the derivative to absorb UV light much more effectively than the original aldehyde or ketone. researchgate.net

Separation and Quantification: The mixture is then injected into an HPLC system. The different hydrazone derivatives are separated on the HPLC column and detected by the UV detector as they elute. The amount of light absorbed is proportional to the concentration of the derivative, allowing for precise quantification of the original trace components.

This methodology provides high sensitivity and selectivity, making it valuable for analyzing trace levels of aldehydes in complex samples such as food, beverages, and biological fluids. nih.govresearchgate.netunesp.br

Table 3: Summary of HPLC-UV Derivatization

| Target Analytes | Derivatizing Reagent | Reaction Product | Analytical Advantage |

|---|

Derivatization Reagent for Trace Component Analysis

Capillary Electrophoresis with Diode Array Detection (CE-DAD)

Capillary electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, low sample consumption, and reduced solvent use. researchgate.net However, CE can face limitations such as lower detection sensitivity for samples with low concentrations and potential interference from complex biological matrices. researchgate.net While CE coupled with diode array detection (DAD) offers significant advantages for compound identification and peak purity assessment, specific applications detailing the analysis of this compound using this method are not extensively documented in available research.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique utilized in studies involving this compound. This method is employed for the identification and analysis of the compound and its derivatives. nih.govsci-hub.se In research contexts, analyses are performed using systems such as the Agilent 1200 Series instrument equipped with a multi-wavelength detector and a trap an LC/MSD TrapXCT system. nih.gov

The mass spectrometry data for 4-hydrazinylbenzenesulfonic acid is essential for its characterization. The compound can be detected in both positive and negative ion modes.

| Ion Mode | Precursor Type | Precursor m/z |

| Positive | [M+H]⁺ | 189.0328 |

| Negative | [M-H]⁻ | 187.0183 |

| Data sourced from NIST Mass Spectrometry Data Center. nih.gov |

This capability for precise mass determination allows for its accurate identification in complex mixtures and reaction products.

Applications in Environmental Monitoring and Chemical Profiling

A significant application of 4-hydrazinylbenzenesulfonic acid in environmental monitoring involves its use as a precursor in the synthesis of specialized materials for pollutant detection. researchgate.netresearchgate.netresearchgate.netscilit.comresearchgate.net Researchers have utilized the compound to synthesize a novel reactive metal-organic framework (MOF) matrix, designated NH2NH-MOF. researchgate.netresearchgate.netscilit.comresearchgate.net

In this process, the sulfonic acid group (-HSO₃⁻) of 4-hydrazinylbenzenesulfonic acid is introduced into a parent MOF structure through electrostatic adsorption. researchgate.net The resulting NH2NH-MOF functions as a reactive matrix with molecular recognition properties, specifically for the derivatization and detection of low-molecular-weight aldehydes. researchgate.netscilit.com This strategy has been successfully applied to the quantitative detection of benzaldehyde (B42025) in wastewater, demonstrating a practical application in monitoring environmental pollutants. researchgate.netresearchgate.netresearchgate.net This innovative use showcases the potential of 4-hydrazinylbenzenesulfonic acid derivatives in creating sensitive and accurate tools for environmental analysis. researchgate.netresearchgate.net

Industrial and Materials Science Applications

Reducing Agent and Oxygen Scavenger in Water Treatment Systems

In industrial water treatment, particularly for boiler systems, 4-hydrazinylbenzenesulfonic acid functions as a reducing agent and an oxygen scavenger. guidechem.com The presence of dissolved oxygen in boiler feedwater is a primary cause of corrosion in metal pipes (B44673) and fittings. This compound helps in the chemical removal of dissolved oxygen, thereby preventing corrosion and enhancing the longevity of the system. guidechem.com

The functionality as a reducing agent is attributed to its hydrazine group (-NHNH₂). guidechem.com This same reactive group is leveraged in other chemical processes, such as the simultaneous reduction and functionalization of graphene oxide (GO). In this application, the hydrazine group reduces oxygen-containing moieties on the GO surface, while the sulfonic acid group is grafted onto the surface, improving its hydrophilicity and dispersibility. mdpi.com

Polymerization Catalysts

4-hydrazinylbenzenesulfonic acid is identified as a catalyst in polymerization processes. thermofisher.krchemicalbook.com Its catalytic activity stems from the presence of the sulfonic acid (-SO₃H) functional group. Materials functionalized with sulfonic acid groups are known to act as efficient and stable solid acid catalysts in various organic reactions. mdpi.com

The sulfonic acid moiety provides a proton source, initiating acid-catalyzed polymerization reactions. When incorporated into a material, it can create a stable catalyst that is potentially recyclable. The use of arenesulfonic materials, in particular, has shown benefits in providing higher stability compared to aliphatic analogs, especially against deactivation caused by water in the reaction medium. mdpi.com

Heat Stabilizers for Polymeric Materials

4-hydrazinylbenzenesulfonic acid is also employed as a heat stabilizer for polymeric materials. thermofisher.krchemicalbook.com Heat stabilizers are crucial additives, especially for polymers like polyvinyl chloride (PVC), which are thermally unstable at processing temperatures. nih.gov During heating, PVC tends to degrade through dehydrochlorination, releasing hydrochloric acid (HCl). This released HCl can then auto-catalyze further degradation, leading to discoloration and deterioration of the material's mechanical properties. nih.gov

The effectiveness of a heat stabilizer often relies on its ability to neutralize the released HCl. nih.gov The basic nature of the hydrazine group in 4-hydrazinylbenzenesulfonic acid allows it to function as an acid scavenger, reacting with and neutralizing HCl to prevent the chain reaction of degradation. This mechanism helps to improve the heat resistance of the polymer during high-temperature processing and throughout its service life.

Components in Flame Retardants

The incorporation of this compound into flame retardant formulations is an area of ongoing investigation. While direct and extensive research on its standalone flame retardant properties is not widely documented, its chemical structure suggests potential mechanisms through which it could contribute to the fire resistance of polymeric materials.

Upon thermal decomposition, compounds containing nitrogen and sulfur, such as this compound, can release non-flammable gases like nitrogen (N₂) and sulfur oxides (SOx) guidechem.com. This gas release can dilute the concentration of flammable gases and oxygen in the vicinity of the decomposing polymer, thereby inhibiting the combustion cycle in the gas phase. The presence of the sulfonic acid group can also promote charring in the condensed phase. The formation of a stable char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatiles.

While specific data on the performance of this compound as a flame retardant is limited in publicly available literature, its structural motifs are found in other known flame retardants. The synergistic effects of combining such compounds with other flame retardant agents, for instance, phosphorus-based compounds, could be a promising avenue for future research to enhance the fire safety of various polymers. The potential for this compound to act as an acid source for intumescent systems, which swell to form a protective char, is also a plausible area of application.

Blowing Agents for Polymer Foams

This compound belongs to the broader class of sulfonyl hydrazides, which are recognized as effective chemical blowing agents for the production of cellular structures in plastics and rubber researchgate.net. Chemical blowing agents are compounds that decompose upon heating to generate a significant volume of gas, which then expands the polymer matrix to create a foam structure.

The gas yield, which is the volume of gas generated per unit mass of the blowing agent, is another crucial factor. A higher gas yield allows for the use of smaller amounts of the blowing agent to achieve the desired foam density. The efficiency of this compound as a blowing agent would depend on its gas yield and the morphology of the resulting foam cells, including their size and distribution, which in turn influence the physical properties of the foamed material.

Interactive Data Table: Properties of Related Sulfonyl Hydrazide Blowing Agents

| Compound | Decomposition Temperature (°C) | Gas Yield (mL/g) |

|---|---|---|

| p-Toluenesulfonyl hydrazide (TSH) | ~145-155 | ~115 |

| 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) | ~150-160 | ~125 |

Note: This table presents data for structurally related compounds to provide context, as specific data for this compound is not extensively documented.

The application of this compound as a blowing agent could be particularly relevant for polymers processed at temperatures corresponding to its decomposition range. The resulting foams could find use in a variety of applications, including insulation, cushioning, and lightweight structural components. Further research is necessary to fully characterize its decomposition behavior and performance in different polymer systems.

Advanced Research Perspectives and Future Directions

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 4-hydrazinylbenzenesulfonic acid involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid), followed by a reduction step. guidechem.comguidechem.com While effective, conventional methods often rely on harsh conditions and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic protocols.

Key advancements in this area include "one-pot" synthesis methods that circumvent the need to isolate the unstable intermediate diazonium salt. guidechem.com This approach not only improves safety and efficiency but also reduces solvent usage and waste streams. One improved method involves diazotization of sulfanilic acid with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by in-situ reduction. guidechem.comguidechem.com

Another avenue for sustainable synthesis involves the choice of reducing agent. A patented method utilizes sodium pyrosulfite as the reductant, which is reported to significantly shorten reaction times and yield a product of higher purity (greater than 98%) at a lower cost. google.com The reaction proceeds under mild conditions, with temperatures between 10-35 °C and a pH of 7-9. google.com

Further greening the entire lifecycle requires considering the synthesis of the precursor, sulfanilic acid. Research has demonstrated that sulfanilic acid can be synthesized from aniline and sulfuric acid using microwave activation. ucv.roresearchgate.net This method is significantly faster and less polluting than the conventional high-temperature "baking process". ucv.ro Integrating these microwave-assisted techniques for the precursor with improved one-pot diazotization-reduction reactions represents a promising strategy for a truly sustainable synthesis of 4-hydrazinylbenzenesulfonic acid.

Table 1: Comparison of Synthetic Methods for 4-hydrazinylbenzenesulfonic Acid and its Precursor

| Synthetic Step | Conventional Method | Greener/Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Sulfanilic Acid Synthesis | Thermal "baking" of aniline sulfate at 180-200°C for over 4 hours. ucv.ro | Microwave-assisted synthesis from aniline and sulfuric acid. ucv.roresearchgate.net | Reduced reaction time, fewer hazardous wastes, easier experimental setup. ucv.ro |

| 4-hydrazinylbenzenesulfonic Acid Synthesis | Isolation of unstable diazonium salt intermediate; use of traditional reducing agents. guidechem.com | "One-pot" synthesis without isolating the diazonium salt; use of sodium pyrosulfite as a reductant. guidechem.comgoogle.com | Improved safety, shorter reaction times, higher purity, and lower production costs. guidechem.comgoogle.com |

Exploration of Novel Derivatization Chemistries

The hydrazine (B178648) group in 4-hydrazinylbenzenesulfonic acid is a potent nucleophile, making it an excellent reagent for derivatizing carbonyl compounds. This reactivity is the basis for its classical use but is now being explored to create novel and complex molecular architectures.

A primary area of investigation is the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a significant class of heterocyclic compounds found in many pharmaceuticals and bioactive molecules. rsc.orgnih.gov 4-hydrazinylbenzenesulfonic acid can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form highly functionalized pyrazoles. nih.govdergipark.org.tr This reaction provides a direct route to incorporating a sulfophenyl group onto the pyrazole ring, which can enhance solubility and provide a handle for further modifications. For instance, a series of novel pyrazole-based benzene (B151609) sulfonamides have been synthesized by reacting various chalcones with 4-hydrazinobenzenesulfonamide hydrochloride, yielding compounds that are potent inhibitors of human carbonic anhydrase isoforms. nih.gov

The reaction with α,β-unsaturated ketones and aldehydes also offers a pathway to pyrazoline and subsequently pyrazole structures. nih.gov These derivatization strategies are not limited to small molecules. The ability to react with carbonyl groups present in larger biomolecules or on material surfaces opens up possibilities for bioconjugation and surface modification.

Table 2: Examples of Novel Derivatization Chemistries

| Reactant Type | Reaction | Resulting Structure | Significance |

|---|---|---|---|

| 1,3-Diketones | Cyclocondensation | 1-(4-sulfophenyl)pyrazoles | Synthesis of bioactive heterocyclic compounds with enhanced solubility. nih.govmdpi.com |

| Chalcones (α,β-unsaturated ketones) | Cyclocondensation | 1-(4-sulfophenyl)-3,5-diaryl-pyrazoline | Access to pharmacologically relevant scaffolds like carbonic anhydrase inhibitors. nih.gov |

| Aldehydes/Ketones | Condensation | Hydrazones | Used for analytical detection and as intermediates for further synthesis. unesp.brresearchgate.net |

Investigation into Catalytic Roles in Organic Transformations

The presence of the strongly acidic sulfonic acid group (pKa of sulfanilic acid is 3.23) suggests that 4-hydrazinylbenzenesulfonic acid can function as a solid acid catalyst. ucv.robiosynth.com Its precursor, sulfanilic acid, is well-regarded as an efficient and reusable organocatalyst for various transformations, including the synthesis of quinoxalines and 1,5-benzodiazepines under green, solvent-free conditions. ucv.roresearchgate.net

By extension, 4-hydrazinylbenzenesulfonic acid holds significant potential as a bifunctional catalyst, where the sulfonic acid group provides the acidic site and the hydrazine or sulfophenyl moiety could modulate reactivity or participate in substrate binding. It has been described as a solid catalyst used in the formation of ternary complexes and as a model system for acylation reactions. biosynth.comcymitquimica.com

Future research will likely focus on systematically evaluating its catalytic activity in a broader range of acid-catalyzed reactions, such as:

Condensation Reactions: Catalyzing the formation of imines, enamines, and heterocycles.

Esterification and Transesterification: Leveraging its acidic nature in solvent-free or high-temperature reactions.

Multicomponent Reactions: Acting as a recyclable catalyst for the efficient assembly of complex molecules from simple precursors.

The solid nature and water solubility of the compound offer advantages in catalyst recovery and reuse, aligning with the principles of green chemistry.

Functional Material Design and Engineering

A highly promising research direction is the use of 4-hydrazinylbenzenesulfonic acid in the design of advanced functional materials, particularly in the realm of carbon nanostructures. Researchers have successfully employed it as a dual-function agent to simultaneously reduce and functionalize graphene oxide (GO). mdpi.comnih.govrsc.org

In a one-step, environmentally friendly process, the hydrazine group reduces the oxygen-containing functionalities on the GO surface, partially restoring the conductive sp² carbon network. mdpi.comrsc.org Concurrently, the sulfonic acid group is grafted onto the graphene surface, creating a novel hydrophilic graphene material (termed HBS-rGO). mdpi.com This covalent functionalization dramatically improves the dispersibility of the graphene sheets in water and polar organic solvents. mdpi.comrsc.org The solubility in water can be increased from 0.58 mg/mL for GO to as high as 13.49 mg/mL for the functionalized material. mdpi.comnih.gov This enhanced dispersibility is crucial for creating stable polymer nanocomposites for applications like water-based coatings with electromagnetic interference shielding or anti-corrosion properties. mdpi.com

Table 3: Properties of Graphene Oxide (GO) Before and After Functionalization with 4-hydrazinylbenzenesulfonic Acid (HBS-rGO)

| Property | Graphene Oxide (GO) | HBS-rGO | Reference |

|---|---|---|---|

| Aqueous Dispersibility | 0.58 mg/mL | 13.49 mg/mL | mdpi.comnih.gov |

| Interlayer Space | 0.751 nm | 1.478 nm | mdpi.comnih.gov |

| Oxygen Content (non-sulfonic) | 17.19% | 7.23% | mdpi.com |

| pH Stability in Solution | Aggregates in acidic/basic conditions | Forms stable solutions in pH range 2-12 | rsc.org |

Integration in Supramolecular Assemblies and Nanostructures

The ability of 4-hydrazinylbenzenesulfonic acid to act as a ligand or a structuredirecting agent is being explored for the construction of ordered nanomaterials. A notable example is its use in the synthesis of a novel metal-organic framework (MOF), designated NH2NH-MOF. researchgate.net

In this work, the bifunctional nature of the molecule was leveraged to create a framework that is not merely structural but also functional. The resulting NH2NH-MOF serves as a "reactive matrix" for the specific determination of small aldehydes by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.net The acid-base chemistry facilitated by the sulfonic acid group helps in the uniform co-crystallization of the aldehyde-matrix mixture, while the hydrazine groups provide reactive sites for capturing the aldehyde analytes. This innovative approach allowed for the accurate quantification of aldehydes like formaldehyde (B43269) and benzaldehyde (B42025), even in complex samples such as wastewater. researchgate.net

Future work in this area could involve:

Synthesizing a wider range of MOFs with different metal centers and topologies.

Exploring the use of these assemblies in catalysis, sensing, and gas sorption.

Investigating its role in directing the self-assembly of other supramolecular structures like gels, liquid crystals, or vesicles, driven by hydrogen bonding and electrostatic interactions involving the sulfonic acid and hydrazine groups.

Theoretical Insights into Reactivity and Stability

Currently, there is a notable gap in the literature regarding detailed theoretical and computational studies on 4-hydrazinylbenzenesulfonic acid. While its reactivity can be inferred from the known chemistry of its functional groups, a deeper, quantitative understanding is lacking. Future research employing quantum chemical methods like Density Functional Theory (DFT) would provide invaluable insights.

Such theoretical studies could elucidate:

Reaction Mechanisms: Mapping the energy profiles for derivatization and catalytic reactions to understand rate-determining steps and optimize conditions.

Electronic Structure: Analyzing the frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic and electrophilic attack and understand its redox properties.

Molecular Conformation and Stability: Investigating the preferred geometric structures and the stability of the hydrate (B1144303) form.

Interaction with Surfaces: Modeling the adsorption and reaction of the molecule on surfaces like graphene oxide to better understand the functionalization process.

These computational insights would not only rationalize experimental observations but also accelerate the discovery of new applications by enabling the in-silico design of novel derivatives and materials with tailored properties.

Expansion of Analytical Applications to Complex Matrices

Building on its established role as a derivatization agent, 4-hydrazinylbenzenesulfonic acid is being applied to increasingly complex analytical challenges. Its reaction with aldehydes and ketones to form stable, UV-active hydrazones is ideal for enhancing detection in liquid chromatography (HPLC) and capillary electrophoresis. unesp.brnih.gov

The hydrophilic nature imparted by the sulfonic acid group makes it particularly suitable for aqueous samples. Researchers have successfully developed and applied methods using this reagent for the determination of low-molecular-weight aldehydes, such as formaldehyde and acetaldehyde, in complex matrices like alcoholic beverages. nih.govresearchgate.net Furthermore, its utility has been demonstrated in environmental monitoring for the analysis of carbonyl compounds in ambient air and wastewater. researchgate.netnih.govnih.gov The development of the NH2NH-MOF for benzaldehyde detection in wastewater is a prime example of how the molecule can be integrated into advanced analytical systems to tackle challenging matrices. researchgate.net

Future directions will likely involve developing methods for a wider range of analytes and matrices, including biological fluids, food products, and industrial process streams. Coupling the derivatization with more sensitive detection techniques, such as mass spectrometry, will further lower detection limits and improve specificity.

Table 4: Analytical Applications of 4-hydrazinylbenzenesulfonic Acid in Complex Matrices

| Analyte(s) | Matrix | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| Low-molecular-weight aldehydes (e.g., formaldehyde, acetaldehyde) | Alcoholic Beverages | HPLC-UV / CE-DAD | Quantification of key flavor and quality control compounds. | nih.govresearchgate.net |

| Carbonyl Compounds | Ambient Air | HPLC-UV | Monitoring of atmospheric pollutants and precursors to ozone. | nih.govnih.gov |

| Benzaldehyde, Formaldehyde, Valeraldehyde | Wastewater | MALDI-MS (using NH2NH-MOF) | Detection and quantification of environmental pollutants. | researchgate.net |

| Trace Components | General Mixtures | Various Analytical Experiments | General reagent for determining trace components. | pharmaffiliates.com |

Q & A

Q. How do environmental factors (pH, ionic strength) influence the compound’s stability in aqueous solutions?

- Methodological Answer : Stability decreases at pH >8 due to hydrazine oxidation. Use phosphate buffers (pH 6–7) for long-term storage. High ionic strength (>0.5 M NaCl) may precipitate the compound; filter-sterilize solutions before use in biological assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.